molecular formula C11H20ClNO3 B11754163 Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride

Cat. No.: B11754163
M. Wt: 249.73 g/mol
InChI Key: DYNCHZCUPVMHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride is a spirocyclic compound featuring a fused tetrahydrofuran (1-oxa) and piperidine (8-aza) ring system connected via a spiro junction at the fourth and fifth carbons of the cyclohexane backbone. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications where bioavailability is critical .

Spirocyclic scaffolds like this are valued in drug discovery for their conformational rigidity, which can improve target binding specificity and metabolic stability. The combination of oxygen and nitrogen heteroatoms within the spiro system allows for diverse hydrogen-bonding interactions, which may influence pharmacological activity .

Properties

Molecular Formula

C11H20ClNO3

Molecular Weight

249.73 g/mol

IUPAC Name

methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate;hydrochloride

InChI

InChI=1S/C11H19NO3.ClH/c1-14-10(13)8-9-2-3-11(15-9)4-6-12-7-5-11;/h9,12H,2-8H2,1H3;1H

InChI Key

DYNCHZCUPVMHNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC2(O1)CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

The spirocyclic structure is synthesized via a cyclization reaction between a piperidine derivative and an isocyanate. For example, 4-ethynyl-4-hydroxypiperidine reacts with methyl isocyanate under basic conditions to form a carbamate intermediate, which undergoes intramolecular cyclization to yield the 1-oxa-8-azaspiro[4.5]decane framework. This step is typically conducted in solvents such as dimethylformamide (DMF) or dioxane , with bases like triethylamine or sodium hydride facilitating deprotonation.

Reaction Conditions for Cyclization

ParameterOptimal Range
SolventDMF, dioxane, or THF
Temperature40–100°C
BaseTriethylamine, NaH
Reaction Time6–24 hours

Introduction of the Acetate Ester Group

The acetate ester moiety is introduced via alkylation or esterification . A common approach involves reacting the spirocyclic amine intermediate with methyl chloroacetate in the presence of a base such as potassium carbonate . This step is performed in acetonitrile or tetrahydrofuran (THF) at reflux temperatures.

Key Reaction Mechanisms

Cyclization Mechanism

The cyclization proceeds through a nucleophilic attack by the piperidine nitrogen on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate. Subsequent elimination of carbon dioxide generates the spirocyclic carbamate. Acidic or basic conditions dictate the reaction pathway:

  • Acidic conditions favor protonation of the intermediate, accelerating cyclization.

  • Basic conditions stabilize the deprotonated amine, promoting intramolecular attack.

Salt Formation with Hydrochloric Acid

The final hydrochloride salt is obtained by treating the free base with hydrogen chloride in a polar solvent like diethyl ether or ethanol . The product precipitates as a crystalline solid, which is isolated via filtration and washed with cold solvent to remove impurities.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.

  • Ether solvents (e.g., dioxane) improve yields in cyclization steps by minimizing side reactions.

Temperature Control

Elevated temperatures (80–100°C) are critical for overcoming activation energy barriers during cyclization. However, excessive heat can lead to decomposition, necessitating careful monitoring.

Catalytic Additives

  • Alkali metal iodides (e.g., KI) catalyze alkylation steps by generating more reactive iodide intermediates.

  • Molecular sieves are employed to scavenge water, preventing hydrolysis of sensitive intermediates.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures. High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity.

Spectroscopic Validation

  • NMR Spectroscopy : 1H^1H NMR confirms the spirocyclic structure (e.g., δ 3.65 ppm for the methyl ester, δ 4.20 ppm for the oxa-aza ring protons).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 249.73 corresponding to the free base.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclization in DMF7298High reproducibility
Alkylation in THF6595Mild conditions
Salt formation in EtOH8599Rapid crystallization

Challenges and Mitigation

Byproduct Formation

Side products such as dimers or hydrolysis derivatives arise during cyclization. These are minimized by:

  • Strict control of moisture levels.

  • Use of anhydrous solvents and inert atmospheres.

Scalability Issues

Large-scale synthesis faces challenges in heat dissipation during exothermic cyclization. Flow chemistry techniques are employed to enhance heat transfer and improve safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride and related spirocyclic compounds:

Compound Name CAS Number Structural Features Similarity Score Key Properties/Applications
This compound Not provided 1-oxa-8-aza spiro system, methyl acetate ester, hydrochloride salt Enhanced solubility, ester prodrug potential
2-Oxa-7-azaspiro[4.5]decane hydrochloride 374795-37-6 2-oxa-7-aza spiro system, no ester group 0.94 Simplified scaffold, high solubility
1-Oxa-8-azaspiro[4.5]decane hydrochloride 3970-79-4 1-oxa-8-aza spiro system, no ester group 0.79 Basic heterocycle, pharma intermediate
2,2-Difluoro-8-azaspiro[4.5]decane (AS105272) 8-azaspiro system, difluoro substitution at C2 Increased lipophilicity, metabolic stability
8-Azaspiro[4.5]decan-1-one HCl 8-azaspiro system, ketone at C1 Polar carbonyl group, peptide mimic

Key Observations

Heteroatom Positioning: The target compound’s 1-oxa-8-aza configuration distinguishes it from 2-oxa-7-azaspiro[4.5]decane hydrochloride (CAS 374795-37-6), where oxygen and nitrogen positions are reversed. The 1-oxa-8-azaspiro[4.5]decane hydrochloride (CAS 3970-79-4) lacks the ester group, resulting in reduced polarity and different reactivity profiles .

This contrasts with non-ester analogs like 2-oxa-7-azaspiro[4.5]decane hydrochloride, which lack such a labile group . Fluorinated derivatives (e.g., AS105272) prioritize lipophilicity and metabolic stability over solubility, unlike the hydrochloride salt form of the target compound .

Physicochemical Properties: Hydrochloride salts (e.g., target compound, CAS 374795-37-6) generally exhibit higher aqueous solubility compared to free bases or neutral spirocycles like 2,2-difluoro-8-azaspiro[4.5]decane .

Research and Application Context

  • Conformational Restriction : The spiro system reduces entropy penalties upon target binding, a feature exploited in kinase inhibitors and GPCR modulators .
  • Dual Heteroatoms : The 1-oxa-8-aza system may mimic natural substrates in enzymatic binding pockets, as seen in protease inhibitors .
  • Ester as a Prodrug : The methyl acetate group could undergo hydrolysis in vivo to yield a carboxylic acid, a strategy used to improve bioavailability of polar drugs .

Biological Activity

Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride, with the CAS number 1356386-43-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanism of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₁H₁₉ClNO₃
Molecular Weight249.73 g/mol
StructureStructure
CAS Number1356386-43-0

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, it has been shown to exhibit significant activity against Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for various infections.

The compound is believed to act as an inhibitor of bacterial topoisomerases, enzymes critical for DNA replication and transcription. Inhibition of these enzymes leads to bacterial cell death. The dual inhibitory activity against DNA gyrase and topoisomerase IV has been particularly noted in related compounds, suggesting a similar mechanism may apply here.

Research Findings

  • In Vitro Studies :
    • A study reported that derivatives of spiro compounds exhibited low nanomolar IC50 values against bacterial topoisomerases, indicating potent inhibitory effects . Although specific data for this compound was not provided, the structural similarities suggest comparable activity.
  • Minimum Inhibitory Concentration (MIC) :
    • Related compounds have demonstrated MIC values below 0.25 µg/mL against various strains of S. aureus, including methicillin-resistant strains (MRSA) . This suggests that this compound could potentially exhibit similar efficacy.
  • Case Studies :
    • In a mouse model of infection caused by vancomycin-intermediate S. aureus, compounds with similar structural features showed significant in vivo efficacy . This provides a basis for further research into the therapeutic potential of this compound in treating resistant bacterial infections.

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparison with structurally similar compounds can provide insights into the expected efficacy and mechanism.

Compound NameCAS NumberMIC (µg/mL)Mechanism of Action
This compound1356386-43-0TBDDNA gyrase and topo IV inhibition
Compound A (similar structure)CAS Number X<0.25DNA gyrase inhibition
Compound B (similar structure)CAS Number Y1–4Dual inhibition

Q & A

Q. What are the standard synthetic routes for Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via spiroannulation reactions. One approach involves reacting 2-amino-1-butanol with epoxide derivatives (e.g., 3,4-epoxyhexane-1-carboxylic acid), followed by esterification and HCl salt formation . Optimization strategies include:
  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) for improved solubility.

  • Catalysis : Use of mild acids (e.g., HCl) or bases (e.g., triethylamine) to accelerate spirocycle formation.

  • Temperature Control : Reactions often proceed at 60–80°C to balance yield and byproduct formation .

  • Purification : Column chromatography (silica gel, methanol/DCM eluent) or recrystallization from ethanol/water mixtures .

    Table 1: Comparison of Synthetic Routes

    MethodYield (%)Purity (%)Key ReagentsReference
    Epoxide ring-opening65–75≥953,4-epoxyhexane derivative
    Acid-catalyzed cyclization50–6090–95HCl, THF

Q. How is the structural integrity of this spirocyclic compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve the spirocyclic core and confirm stereochemistry . ORTEP-III visualizes bond lengths/angles and ring puckering .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify methyl ester (δ ~3.7 ppm) and spirocyclic nitrogen/oxygen environments .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 249.73 for [M+H]+^+) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) detects melting points (~200–220°C) and hydrate formation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the spirocyclic architecture influence its pharmacological interactions?

  • Methodological Answer : The 1-oxa-8-azaspiro[4.5]decane core enables dual-target engagement:
  • Enzyme Inhibition : The spirocyclic nitrogen binds to catalytic sites (e.g., serine proteases), while the ester group modulates lipophilicity for membrane penetration .

  • Receptor Binding : Conformational rigidity enhances selectivity for G-protein-coupled receptors (GPCRs) compared to flexible analogs .

  • Case Study : Derivatives show affinity for opioid receptors (Ki < 100 nM) via hydrophobic interactions with transmembrane domains .

    Table 2: Biological Activity of Structural Analogs

    CompoundTargetActivity (IC50)Reference
    1-Oxa-8-azaspiro[4.5]decan-2-oneACE Inhibitor1.2 µM
    Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylateSerotonin Receptor85 nM

Q. How can computational modeling predict the compound’s reactivity and binding modes?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electron distribution to predict nucleophilic attack sites (e.g., ester carbonyl) .
  • Molecular Dynamics (MD) : Simulates spirocycle flexibility in aqueous vs. lipid environments to optimize pharmacokinetics .
  • Docking Studies (AutoDock Vina) : Predict binding to targets like COX-2 (Glide score: −9.2 kcal/mol) by fitting the spiro core into hydrophobic pockets .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

  • Methodological Answer :
  • Yield Discrepancies : Re-evaluate reaction stoichiometry (e.g., excess epoxide improves ring-opening efficiency) and purity assessment methods (HPLC vs. NMR) .
  • Biological Variability : Standardize assays (e.g., fixed ATP concentrations in kinase assays) and validate using positive controls (e.g., known inhibitors) .
  • Structural Ambiguities : Cross-validate crystallography data with spectroscopic results to resolve stereochemical conflicts .

Data Contradiction Analysis

Example : reports a 75% yield using epoxide derivatives, while cites 50–60% via acid catalysis.

  • Resolution : The higher yield in may stem from optimized epoxide reactivity, whereas ’s lower yield could involve side reactions (e.g., ester hydrolysis) under acidic conditions.

Key Takeaways

  • Synthesis : Prioritize epoxide-based routes for higher yields.
  • Characterization : Combine crystallography and spectroscopy for unambiguous structural validation.
  • Biological Studies : Leverage computational tools to guide target selection and mechanistic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.